7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one 7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one
Brand Name: Vulcanchem
CAS No.: 903870-88-2
VCID: VC7607313
InChI: InChI=1S/C23H26N2O4/c26-14-12-24-8-10-25(11-9-24)13-15-28-19-6-7-20-22(16-19)29-17-21(23(20)27)18-4-2-1-3-5-18/h1-7,16-17,26H,8-15H2
SMILES: C1CN(CCN1CCO)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4
Molecular Formula: C23H26N2O4
Molecular Weight: 394.471

7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one

CAS No.: 903870-88-2

Cat. No.: VC7607313

Molecular Formula: C23H26N2O4

Molecular Weight: 394.471

* For research use only. Not for human or veterinary use.

7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one - 903870-88-2

Specification

CAS No. 903870-88-2
Molecular Formula C23H26N2O4
Molecular Weight 394.471
IUPAC Name 7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one
Standard InChI InChI=1S/C23H26N2O4/c26-14-12-24-8-10-25(11-9-24)13-15-28-19-6-7-20-22(16-19)29-17-21(23(20)27)18-4-2-1-3-5-18/h1-7,16-17,26H,8-15H2
Standard InChI Key KAMYUQGASBOGMP-UHFFFAOYSA-N
SMILES C1CN(CCN1CCO)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4

Introduction

7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one is a complex organic compound belonging to the chromenone family. This compound features a chromen-4-one core, a phenyl group, and a piperazine moiety linked via an ethoxy group. The presence of these structural elements suggests potential biological activities, making it a subject of interest in medicinal chemistry research.

Synthesis

The synthesis of chromenone derivatives typically involves several key steps, including condensation reactions and etherification. For compounds with similar structures, such as 3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one, the synthesis involves careful control of reaction conditions to optimize yield and purity.

Biological Activities and Applications

Chromenone derivatives have been studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects . While specific data on 7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one is limited, its structural similarity to other active chromenones suggests potential biological activities.

Research Findings and Potential Applications

Compound FeatureDescriptionPotential Application
Chromen-4-one CoreCentral structure contributing to biological activityAnticancer, Anti-inflammatory
Phenyl GroupEnhances lipophilicity and biological activityImproved bioavailability
Piperazine MoietyInteracts with various biological targetsPotential for neurological effects

Given the lack of specific research findings on 7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one, further studies are needed to elucidate its pharmacological profile and potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator